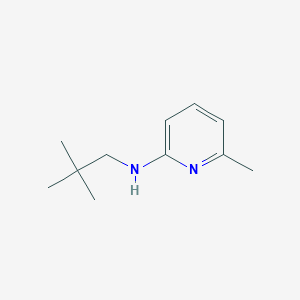

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of carbenes, which are highly reactive intermediates in organic synthesis . Nitroxide-mediated polymerization (NMP) is a powerful method to synthesize well-defined macromolecular architectures with precisely controlled topologies, compositions, microstructures, and functionalities .Chemical Reactions Analysis

Carbenes, which may be involved in the synthesis of “N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine”, are highly reactive and can form stable metal complexes . They have applications in the synthesis of complex natural products, transition metal catalysis, and organo-catalysis .Scientific Research Applications

Synthesis of Stable Carbenes

“N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine” can be used in the synthesis of stable carbenes, particularly N-heterocyclic carbenes (NHCs). These divalent carbon species are generally transient in nature and cannot be isolated. However, they can form stable metal complexes . The development of NHCs and other stable carbenes has led to their application in the synthesis of complex natural products, transition metal catalysis, organo-catalysis, and several other synthetic methodologies .

Photophysical Properties

This compound can be used to study the photophysical properties of carbenes. Special emphasis is given to electronic structure. The role of carbene in the development of luminescent NHC transition metal complexes, the tuning of emission properties, as well as their active role as photocatalysts in the reduction of CO2, can also be explored .

Ethylene Oligomerization

“N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine” can be used in the formation of nickel complexes, which have shown good activities toward ethylene oligomerization . This indicates the positive efficiency of gem-dimethyl substituents .

Synthesis of Nickel Complexes

A series of “N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine” can be synthesized and reacted with nickel(II) bromine for the formation of the corresponding nickel complexes . These complexes have shown potential in various applications.

Organic Light Emitting Devices

The compound can be used in the development of new efficient light-emitting materials related to iridium(III) and platinum(II) complexes. These complexes have attracted research interest and have a wide range of applications in OLED and WOLED technologies .

Controlled Radical Polymerization

Although not directly mentioned in the search results, similar compounds have been used in controlled radical polymerization . It’s possible that “N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine” could also be used in this field, but further research would be needed to confirm this.

Mechanism of Action

Target of Action

The primary target of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .

Mode of Action

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine acts by inhibiting the regulatory checkpoint activities of Mps1 . Mps1 normally supports the proper division of cancer cells, ensuring survival and replication . The compound binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .

Biochemical Pathways

The inhibition of Mps1 affects the mitotic checkpoint, a key biochemical pathway in cell division . Mps1 acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur .

Result of Action

The result of the action of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is the reduction in the viability of malignant cells . By inhibiting Mps1, the compound causes accelerated cell division with increased missegregation errors . This leads to a decrease in the survival and replication of cancer cells .

properties

IUPAC Name |

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-6-5-7-10(13-9)12-8-11(2,3)4/h5-7H,8H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJNUGNVNFVNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NCC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)

![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one](/img/structure/B2450745.png)